1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features an indole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with 2-methoxyethyl halide in the presence of a base.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group can be introduced via a similar nucleophilic substitution reaction, using 3-pyridylmethyl halide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide can be compared with other similar compounds, such as:
1-(2-methoxyethyl)-N-(3-pyridylmethyl)-1H-indole-5-carboxamide: Differing by the position of the carboxamide group.
1-(2-methoxyethyl)-N-(4-pyridylmethyl)-1H-indole-6-carboxamide: Differing by the position of the pyridylmethyl group.
1-(2-ethoxyethyl)-N-(3-pyridylmethyl)-1H-indole-6-carboxamide: Differing by the presence of an ethoxyethyl group instead of a methoxyethyl group.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)indole-6-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-10-9-21-8-6-15-4-5-16(11-17(15)21)18(22)20-13-14-3-2-7-19-12-14/h2-8,11-12H,9-10,13H2,1H3,(H,20,22) |
InChI Key |
BDNXVMVFVIQDRK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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